(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate
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Overview
Description
(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C20H18O7 It is known for its unique structure, which includes a benzoyloxy group, a hydroxy group, and a methyl group attached to an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol .
Scientific Research Applications
(3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **(2R,3R,4R)-3-(Benzoyloxy)-4-hydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Hydrazine-coupled pyrazole derivatives
Uniqueness
Compared to similar compounds, (3-Benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
(3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-20(24)16(27-18(22)14-10-6-3-7-11-14)15(26-19(20)23)12-25-17(21)13-8-4-2-5-9-13/h2-11,15-16,24H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVFASDHIWQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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